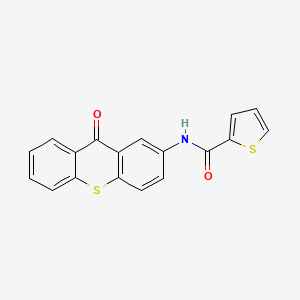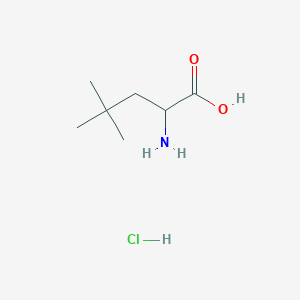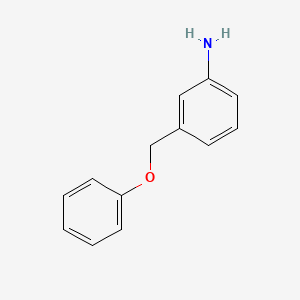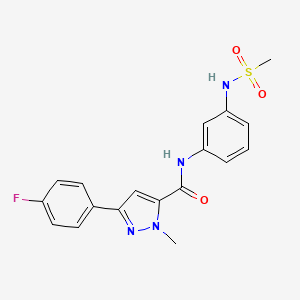
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.313. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : Research shows the synthesis of complex heterocyclic compounds involving derivatives similar to (3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. These processes often involve the formation of derivatives with potential biological activities, such as antibacterial properties (R. Zaki, A. El-Dean, & S. M. Radwan, 2014) (Bhavanarushi Sangepu, Bharath Gandu, G. Anupoju, & V. Jetti, 2016).
Antimicrobial Evaluation : Various derivatives of (3,4-dihydroisoquinolin-2(1H)-yl) compounds have been synthesized and evaluated for their antimicrobial properties. These compounds, including pyrazoline and isoxazoline derivatives, show potential as antimicrobial agents (M. Hassan & O. Farouk, 2017).
Biological and Pharmacological Activities
Antiplasmodial Activity : Aziridine–(iso)quinoline hybrid systems, which are structurally related to the compound , have shown potential antimalarial activity. These compounds, after undergoing ring-opening reactions, exhibited micromolar potency against strains of the malaria parasite Plasmodium falciparum (Stéphanie Vandekerckhove, S. Moor, D. Segers, et al., 2013).
Anticancer Potential : A tetrahydroisoquinoline derivative, structurally related to the compound , showed significant anticancer effects. It induced apoptosis and cell cycle arrest in cancer cells through DNA damage and activation of MAPKs pathways (Lili Xu, Guozheng Huang, Zhihui Zhu, et al., 2021).
Methodological Advances
Photoinduced Chemical Transformations : Research highlights the use of photoinduced intermolecular electron transfer for the synthesis of dihydrobenzoquinolinone derivatives, relevant to the structural class of the compound . This process demonstrates the potential for advanced synthetic methods in producing complex heterocycles (Kei Maekawa, Ayana Shinozuka, M. Naito, et al., 2004).
Photocatalytic N-Radical-Based Synthesis : Visible light photocatalytic N-radical-based methods have been developed for synthesizing 3,4-dihydroisoquinolinones, illustrating innovative approaches in the synthesis of compounds structurally related to the query compound (Xiao‐Ye Yu, Fan Zhou, Jia‐Rong Chen, & W. Xiao, 2017).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-8-5-11-3-1-2-4-12(11)10-21)15-19-14(20-23-15)13-9-17-6-7-18-13/h1-4,6-7,9H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLLOMBSBNUYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2966431.png)

![ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate](/img/structure/B2966433.png)
![3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)

![3-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2966437.png)
![1-[(2-Cyano-6-methylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2966439.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2966441.png)
![Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2966442.png)


![1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2966449.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)